1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE

Olefin Metathesis Ring-Opening Metathesis Polymerization (ROMP) Latent Catalyst Design

SIMes is the only saturated NHC that yields room‑temperature‑stable ruthenium precatalysts capable of clean thermal activation without decomposition. Unlike SIPr (requires >140 °C) or SIXyl/SITol (decompose before activation), SIMes offers reliable latency and shelf stability. Ideal for industrial ROMP, RCM, and cross‑metathesis of unhindered to moderately hindered alkenes at loadings as low as 15–150 ppm. Balanced activity–cost profile; choose SIMes when π‑back‑donation enhances rate or selectivity.

Molecular Formula C21H26N2
Molecular Weight 306.4 g/mol
CAS No. 173035-11-5
Cat. No. B172458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE
CAS173035-11-5
Molecular FormulaC21H26N2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C
InChIInChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8H2,1-6H3
InChIKeyLSMWOQFDLBIYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) Procurement and Technical Baseline


1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (CAS 173035-11-5), widely known as SIMes or H₂IMes, is a saturated N-heterocyclic carbene (NHC) ligand characterized by its mesityl-substituted imidazolidin-2-ylidene core. The compound exists as an air- and moisture-sensitive pale yellow powder with a melting point of 79–100 °C and is typically stored at −20 °C under inert atmosphere [1]. SIMes is distinguished from its unsaturated analogue IMes by the saturation of the 4,5-dihydroimidazole backbone, a structural modification that fundamentally alters its steric profile, conformational flexibility, and electronic donor–acceptor properties [2]. The ligand serves as the cornerstone of second-generation Grubbs-type ruthenium catalysts and has been broadly adopted in organometallic chemistry for olefin metathesis, hydrogenation, and cross-coupling applications [3].

Why In-Class NHC Ligands Cannot Substitute 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) Without Performance Penalty


Despite superficial structural homology among N-aryl substituted NHC ligands, substitution of SIMes with its closest congeners—IMes, SIPr, IPr, SIXyl, or SITol—predictably alters both catalyst latency and thermal activation profiles in olefin metathesis systems. The saturated imidazolidine backbone of SIMes confers a distinct balance of steric bulk (%VBur) and electronic σ-donor/π-acceptor character that directly governs the stability of key catalytic intermediates and the temperature threshold for precatalyst activation [1]. Empirical comparisons reveal that the SIPr analogue requires temperatures exceeding 140 °C to achieve moderate polymerization activity, while less sterically demanding SIXyl and SITol derivatives decompose upon heating before reaching productive catalytic turnover [2]. The unsaturated IMes ligand, although structurally similar, exhibits reduced π-back-acceptance and altered cis–trans isomer equilibria in ruthenium complexes, resulting in measurably different initiation kinetics and substrate scope [3]. Consequently, substituting SIMes with an alternative NHC without re-optimizing reaction conditions and catalyst loading typically results in incomplete conversion, extended induction periods, or complete catalyst deactivation. The quantitative differentiation detailed in Section 3 establishes the performance benchmarks that justify SIMes as a non-fungible ligand choice in thermally triggered and low-loading metathesis applications.

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes): Head-to-Head Quantitative Differentiation Evidence


Thermal Activation Threshold and Latency Profile: SIMes vs. SIPr, SIXyl, and SITol in Ruthenium ROMP Precatalysts

In a direct head-to-head comparison of ruthenium-based precatalysts bearing κ²(C,N)-(2-(benzo[h]quinolin-10-yl)methylidene ruthenium dichloride fragments, the SIMes derivative uniquely combines room-temperature latency with robust polymerization activity upon heating. The SIPr analogue requires temperatures >140 °C to exhibit only moderate dicyclopentadiene polymerization activity, while the smaller SIXyl and SITol congeners decompose thermally before reaching catalytically active states [1]. Density functional theory (DFT) calculations confirm that the SIMes derivative has the lowest activation barrier to form the active 14-electron intermediate and yields the thermodynamically most stable intermediate among the series [1].

Olefin Metathesis Ring-Opening Metathesis Polymerization (ROMP) Latent Catalyst Design

Steric Parameter Differentiation: Percent Buried Volume (%VBur) of SIMes vs. IMes, IPr, SIPr

Quantitative steric analysis via percent buried volume (%VBur) calculated from crystallographic data establishes that SIMes occupies a distinct steric space between the unsaturated IMes ligand and the bulkier 2,6-diisopropylphenyl-substituted NHCs (IPr and SIPr). In Ni(CO)₃(NHC) complexes, the %VBur values are: IMes = 26.9%, SIMes = 28.0%, IPr = 29.5%, and SIPr = 31.0% [1]. The 1.1% increase in %VBur from IMes to SIMes arises from backbone saturation, which forces the mesityl groups into a slightly more sterically demanding orientation while preserving the electronic benefits of aryl substitution [2]. This intermediate steric profile positions SIMes as the ligand of choice when IMes proves insufficiently stabilizing and SIPr introduces excessive steric congestion that retards substrate coordination.

NHC Ligand Design Steric Parameter Quantification Organometallic Catalyst Tuning

Electronic Donor Strength: Tolman Electronic Parameter (TEP) from Ni(CO)₃(NHC) Carbonyl Stretching Frequencies

The electronic donor properties of SIMes have been quantitatively benchmarked against its closest structural analogues using the Tolman Electronic Parameter (TEP) derived from ν(CO) stretching frequencies of Ni(CO)₃(NHC) complexes. The measured A₁ ν(CO) frequencies are: IMes = 2050.7 cm⁻¹, SIMes = 2051.5 cm⁻¹, IPr = 2051.5 cm⁻¹, and SIPr = 2052.2 cm⁻¹ [1]. The 0.8 cm⁻¹ increase from IMes to SIMes reflects slightly reduced net electron donation upon backbone saturation, attributed to the loss of aromatic delocalization and altered π-back-bonding capacity [2]. Notably, all four NHCs are stronger σ-donors than tertiary phosphines (PCy₃ A₁ ν(CO) = 2056.4 cm⁻¹), yet the differences among NHC congeners are deliberately small, underscoring that steric, rather than electronic, differentiation governs catalyst performance in this ligand class [1].

NHC Electronic Properties Tolman Electronic Parameter Ligand Donor Tuning

Substrate Scope in Nitro-Activated Hoveyda–Grubbs Olefin Metathesis: SIMes vs. Naphthyl-Substituted NHCs

In a systematic evaluation of nitro-activated ruthenium Hoveyda–Grubbs-type catalysts, the SIMes-bearing complex (4a) and the SIPr-bearing complex (4b) delivered the highest conversion efficiencies for substrates containing accessible C–C double bonds, a reaction class historically challenging for this catalyst family [1]. However, the same SIMes catalyst exhibited poor performance in forming tetrasubstituted C–C double bonds, a transformation that was effectively addressed only by catalysts bearing engineered naphthyl-substituted NHC ligands (4d–e) [1]. This differential substrate scope establishes that SIMes is optimized for unhindered or moderately hindered metathesis substrates, but procurement for sterically demanding tetrasubstituted olefin synthesis should consider alternative NHC architectures.

Olefin Metathesis Hoveyda–Grubbs Catalysts Tetrasubstituted Olefin Synthesis

Catalytic Efficiency at Ultra-Low Loading: SIMes vs. SIPr and IPr in N-Chelating Hoveyda-Type Complexes

N-Grubbs–Hoveyda-type complexes incorporating SIMes (complexes 5 and 6) exhibit fast catalyst activation and efficient ring-closing metathesis (RCM) at catalyst loadings as low as 15–150 ppm (0.0015–0.015 mol %) after 15 min at 50 °C in toluene [1]. In direct comparison, the SIPr-bearing analogue (complex 8) achieves turnover numbers (TONs) up to 58,000 and turnover frequencies (TOFs) up to 232,000 h⁻¹ for N-protected 2,5-dihydropyrrole formation, representing the highest activity in the series [1]. The SIMes complexes (5 and 6) deliver robust, though quantitatively lower, performance metrics that nonetheless exceed conventional O-Grubbs–Hoveyda benchmarks and meet the requirements for most low-loading RCM applications. This data clarifies that SIPr may offer incremental TON/TOF advantages for specialized high-throughput transformations, while SIMes provides a balanced activity profile suitable for a broader range of standard RCM substrates.

Ring-Closing Metathesis (RCM) Turnover Number (TON) Turnover Frequency (TOF)

π-Back-Donation Efficiency: SIMes and SIPr vs. IMes and IPr in Platinum(II) NHC Complexes

Spectroscopic and computational analysis of cis-[(NHC)Pt(dmso)Cl₂] complexes reveals that saturated NHCs (SIMes and SIPr) are more efficient π-back-acceptors than their unsaturated congeners (IMes and IPr). The percentage of π-back-donation from platinum to the NHC ligand is calculated to be on the order of 10% of total M–L bonding [1]. The enhanced π-acidity of saturated NHCs synergistically increases electron density at the platinum center compared to unsaturated NHC analogues, a consequence of the flexible saturated backbone that facilitates greater orbital overlap [1]. This electronic differentiation is not captured by TEP measurements alone and represents a ligand-specific property that can influence catalytic activity in transformations sensitive to metal center electron density.

NHC Electronic Structure π-Back-Donation Platinum Catalysis

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes): Evidence-Backed Research and Industrial Application Scenarios


Thermally Triggerable, Single-Component ROMP Precatalysts for Dicyclopentadiene Polymerization

SIMes is the only NHC ligand among the SIXyl, SITol, and SIPr series that enables room-temperature-stable ruthenium precatalysts capable of clean thermal activation to form the active 14-electron metathesis intermediate without thermal decomposition. SIPr derivatives require >140 °C for moderate activity; SIXyl and SITol decompose before activation. Procure SIMes for industrial ROMP formulations where shelf stability and thermal triggering are required [1].

Second-Generation Grubbs-Type Catalysts for Ring-Closing Metathesis of Unhindered and Moderately Hindered Dienes

Catalysts bearing SIMes (e.g., Grubbs II, Hoveyda–Grubbs II) deliver optimal performance for RCM and cross-metathesis of substrates with accessible C–C double bonds, outperforming naphthyl-substituted NHC catalysts in this substrate class. For tetrasubstituted olefin targets, alternative ligands are indicated. Procure SIMes for routine RCM/CM applications involving unhindered to moderately hindered alkenes [2].

Low-Loading Olefin Metathesis for Fine Chemical and Pharmaceutical Synthesis

N-Grubbs–Hoveyda-type complexes containing SIMes enable fast RCM at catalyst loadings as low as 15–150 ppm (0.0015–0.015 mol %) with complete conversion in 15 min at 50 °C in toluene. While SIPr analogues achieve incrementally higher TONs (up to 58,000) and TOFs (up to 232,000 h⁻¹), SIMes provides a balanced activity–cost profile suitable for most low-loading pharmaceutical and fine chemical RCM applications [3].

Platinum(II) and Group 10 Catalysis Requiring Enhanced Metal Center Electron Density via π-Back-Donation

The saturated backbone of SIMes confers enhanced π-back-acceptance compared to unsaturated IMes, increasing electron density at the coordinated metal center in platinum(II) complexes. This electronic perturbation may improve catalytic performance in transformations sensitive to metal electron density, such as certain cross-coupling and C–H activation reactions. Procure SIMes over IMes when experimental evidence indicates that π-back-donation contributes to rate enhancement or selectivity [4].

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